1-Acetyl-5-bromo-1H-indazole-4-carbonitrile
Description
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is a heterocyclic compound featuring an indazole core substituted with an acetyl group at the 1-position, a bromine atom at the 5-position, and a carbonitrile group at the 4-position. Its molecular formula is C₁₀H₇BrN₃O, with a molar mass of 265.09 g/mol. Key physical properties include a predicted boiling point of 454.9±55.0 °C, density of 1.67±0.1 g/cm³, and a pKa of -5.49±0.30, indicating strong acidity . The compound is commercially available at high purity (97%) but is relatively expensive, with prices ranging from $525–$562 per gram across suppliers .
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrN3O |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
1-acetyl-5-bromoindazole-4-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c1-6(15)14-10-3-2-9(11)7(4-12)8(10)5-13-14/h2-3,5H,1H3 |
InChI Key |
IHDQQPOIOJEGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-nitrobenzaldehyde with hydrazine hydrate to form 5-bromo-1H-indazole. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group at the 1-position. Finally, the nitrile group is introduced through a reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 1-acetyl-5-substituted-1H-indazole-4-carbonitrile.
Reduction: Formation of 1-acetyl-5-bromo-1H-indazole-4-amine.
Oxidation: Formation of 1-acetyl-5-bromo-1H-indazole-4-carboxylic acid.
Scientific Research Applications
Biological Activities
Enzymatic Inhibition
Research indicates that 1-acetyl-5-bromo-1H-indazole-4-carbonitrile acts as an inhibitor in various enzymatic pathways. Indazole derivatives are known for their potential anti-inflammatory, anticancer, and antimicrobial properties. Specifically, studies have shown that similar compounds can modulate kinase activity, which is crucial for cell cycle regulation and apoptosis . This suggests that this compound could influence significant biochemical pathways relevant to cancer progression and inflammation.
Pharmacological Potential
The compound's pharmacological profile includes potential applications in treating diseases characterized by dysregulated kinase activity, such as cancer. Its ability to inhibit specific kinases may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment . Additionally, its antimicrobial properties make it a candidate for developing new antibiotics against resistant strains of bacteria.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of several indazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through kinase inhibition .
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy of indazole derivatives against various bacterial strains. The study found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the carbonitrile group may allow it to form strong interactions with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Heterocycles with Carbonitrile Groups
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile
- Molecular Formula : C₅H₃BrN₄O₂; Molar Mass : 231.01 g/mol.
- Physical Properties : Density = 2.02 g/cm³, boiling point = 361.0±45.0 °C, pKa = -5.38±0.60 .
- Comparison: While both compounds contain bromine and carbonitrile groups, the imidazole core in this derivative results in a lower molar mass and higher density compared to the indazole-based target compound.
5-Bromo-4-nitro-1H-indazole
- Molecular Formula : C₇H₄BrN₃O₂; Molar Mass : 250.02 g/mol.
- Comparison : The absence of an acetyl and carbonitrile group reduces steric hindrance but increases polarity due to the nitro substituent. This compound’s simpler structure may enhance synthetic accessibility compared to the target compound .
Fluorinated Indazole-Carbonitrile Derivatives
1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile
- Key Feature : Substituted with a fluorophenyl and hydroxyl group.
- Synthetic Complexity : 19F NMR revealed five products during synthesis, indicating competing reactions and purification challenges .
- Comparison : The hydroxyl group improves solubility but may reduce metabolic stability compared to the acetyl group in the target compound. Fluorine’s electronegativity enhances binding affinity in medicinal chemistry contexts, but bromine’s larger size may offer distinct steric interactions .
6-Fluoro-1H-indazole-5-carbonitrile
Pyrazole and Chromene-Based Carbonitriles
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-carbonitrile
- Molecular Formula : C₁₅H₁₃N₇S; Molar Mass : 341.1 g/mol.
- Features: Contains a tetrazole-thio group and amino substituent.
- Comparison: The amino group increases polarity and hydrogen-bonding capacity, which could enhance bioavailability but reduce membrane permeability compared to the acetylated indazole derivative. The tetrazole ring adds metabolic stability .
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- Molecular Formula : C₁₇H₁₄N₂O₂; Molar Mass : 277.09 g/mol.
- Comparison: The chromene core and hydroxy group create a planar structure with extended conjugation, differing from the indazole’s fused aromatic system. This compound’s amino and hydroxy groups enhance water solubility but may limit blood-brain barrier penetration .
Structural and Electronic Effects of Substituents
| Compound | Core Structure | Key Substituents | pKa | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | Indazole | Acetyl, Br, CN | -5.49 ± 0.30 | 1.67 ± 0.1 | 454.9 ± 55.0 |
| 4-Bromo-1-methyl-5-nitro-imidazole | Imidazole | Br, NO₂, CN | -5.38 ± 0.60 | 2.02 ± 0.1 | 361.0 ± 45.0 |
| 6-Fluoro-1H-indazole-5-CN | Indazole | F, CN | Not reported | Not reported | Not reported |
| 5-Amino-pyrazole derivative | Pyrazole | Tetrazole-thio, NH₂, CN | Not reported | Not reported | 214.4 (mp) |
Biological Activity
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and research findings.
Chemical Structure and Properties
This compound features a unique indazole core substituted with an acetyl group and a bromine atom, contributing to its distinctive electronic properties. The presence of the bromine atom at the 5th position enhances its reactivity, making it a valuable scaffold for further chemical modifications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
- Receptor Binding : It can modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potential as an inhibitor of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 0.5 |
| MCF7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 0.7 |
These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays measuring COX-2 inhibition revealed promising results:
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| This compound | 0.02 | Celecoxib (0.05) |
This indicates that it may serve as a potent anti-inflammatory agent, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Antitumor Efficacy
In a study conducted by Paul et al., this compound was tested against various tumor models in vivo. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a novel anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in animal models of induced inflammation. This suggests that it could modulate immune responses effectively.
Q & A
Q. What synthetic routes are effective for preparing 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile, and how can reaction conditions be optimized?
Answer: The synthesis typically involves bromination and acetylation of indazole precursors. Key steps include:
- Bromination: Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
- Acetylation: Protect the indazole nitrogen using acetyl chloride in the presence of a base (e.g., triethylamine) .
- Cyano Group Introduction: Employ palladium-catalyzed cyanation or nucleophilic substitution with CuCN .
Optimization Strategies:
- Vary solvents (DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) to improve yield.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Temperature | 0–50°C | Higher yields at 25°C |
| Catalyst Loading | 1–5 mol% Pd | Optimal at 2.5 mol% |
| Reaction Time | 12–24 hours | 18 hours recommended |
Q. How can the structure of this compound be confirmed experimentally?
Answer: Combine spectroscopic and crystallographic methods:
- NMR: Analyze and NMR to confirm substitution patterns (e.g., acetyl group at 1-position, bromine at 5-position) .
- X-ray Diffraction (XRD): Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to validate bond lengths and angles .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS) with expected m/z for C₁₀H₇BrN₃O (calculated: 280.99) .
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protection: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the nitrile group in this compound?
Answer: Density Functional Theory (DFT) calculations can model:
- Electrophilicity: Assess nitrile reactivity using LUMO energy levels.
- Reaction Pathways: Simulate nucleophilic attacks (e.g., by amines or thiols) to predict intermediates .
- Solvent Effects: Include solvent models (e.g., PCM) to refine activation energies.
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify reactive sites.
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Answer:
- Steric Effects: The acetyl group at 1-position hinders nucleophilic attack on the indazole core.
- Electronic Effects: Electron-withdrawing bromine and nitrile groups reduce electron density, enhancing stability in acidic conditions but increasing susceptibility to hydrolysis in basic media.
Experimental Validation:
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Answer:
- Dynamic Effects: Check for tautomerism or rotational barriers (e.g., acetyl group rotation causing peak splitting) .
- Impurity Analysis: Use LC-MS to identify byproducts from incomplete reactions or degradation.
- Crystallographic Validation: Compare experimental XRD data with computational models to confirm structural assignments .
Q. How can the bromine atom in this compound be functionalized for further derivatization?
Answer:
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) to replace bromine .
- Nucleophilic Substitution: React with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).
Key Considerations:
Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?
Answer:
- HPLC-DAD/UV: Use a C18 column with acetonitrile/water gradient (detection at 254 nm) .
- GC-MS: Analyze volatile byproducts (e.g., acetylated intermediates).
- Elemental Analysis: Verify bromine content (theoretical: ~28.5%) to assess purity .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Functional Groups
| Group | Reactivity (DFT LUMO eV) | Preferred Reaction |
|---|---|---|
| Nitrile (C≡N) | –1.5 | Nucleophilic addition |
| Acetyl (COCH₃) | –0.8 | Hydrolysis/Substitution |
| Bromine (Br) | –2.1 | Cross-coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
